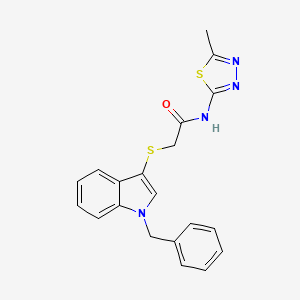

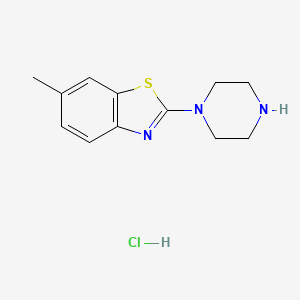

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

Vue d'ensemble

Description

The compound seems to be a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “methoxymethyl” part suggests that it has a methoxy group (-OCH3) and a methyl group (-CH3) attached to it .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the oxazole ring is aromatic and relatively stable, but can undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as melting point determination, solubility testing, and spectroscopic analysis .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-10-4-5-3-6(8-12-5)7(9)11-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGCIXARQZOKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-6-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2399147.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)

![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399156.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)

![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)